(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol
Overview
Description
®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol is a chiral compound that is often used in organic synthesis. It features both a tert-butoxycarbonyl (Boc) protecting group and a tert-butyldimethylsilyl (TBDMS) protecting group. These groups are commonly used to protect functional groups during chemical reactions, ensuring that the desired transformations occur without interference from other reactive sites on the molecule.
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl group and the tert-butyl(dimethyl)silyl group are often used in synthetic organic chemistry . These groups can be introduced into a variety of organic compounds, suggesting that the targets could be diverse depending on the specific context .
Mode of Action
The compound acts as a protecting group in synthetic organic chemistry . The tert-butoxycarbonyl group and the tert-butyl(dimethyl)silyl group are used to protect functional groups in organic molecules during chemical reactions . This allows chemists to perform reactions on other parts of the molecule without affecting the protected group .
Biochemical Pathways
The compound is involved in the synthesis of various organic compounds . It plays a role in chemical transformations, and its unique reactivity pattern is utilized in biosynthetic and biodegradation pathways . The specific biochemical pathways affected by this compound would depend on the organic compound it is introduced into .
Pharmacokinetics
As a chemical reagent used in synthetic organic chemistry, it’s likely that its bioavailability and pharmacokinetics would depend on the specific context and the compound it is introduced into .
Result of Action
The introduction of the tert-butoxycarbonyl group and the tert-butyl(dimethyl)silyl group into organic compounds can result in the synthesis of a variety of organic compounds . The resultant compounds can have diverse molecular and cellular effects depending on their structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol typically involves multiple steps. One common method starts with the amino acid serine. The hydroxyl group of serine is first protected with a tert-butyldimethylsilyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The amino group is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The protecting groups can be removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Removal of the Boc group can be achieved using acids like trifluoroacetic acid (TFA), while the TBDMS group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group will yield a carbonyl compound, while reduction will regenerate the hydroxyl group.
Scientific Research Applications
®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine: Similar to ®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol but lacks the chiral center.
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)threonine: Contains an additional methyl group compared to serinol.
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)valine: Features a different amino acid backbone.
Uniqueness
®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol is unique due to its chiral center and the presence of both Boc and TBDMS protecting groups. This combination allows for selective protection and deprotection of functional groups, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOFEVZCVGPZCQ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448200 | |
Record name | (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152491-85-5 | |
Record name | (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-o-(tert-butyldimethylsilyl)-(R)-(+)-serinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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